N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Regioisomeric differentiation Hydrogen-bond donor geometry Meta-vs-para hydroxyl SAR

N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (molecular formula C22H18N2O2, MW 342.4 g/mol) is a synthetic substituted indole derivative belonging to the 1H-indole-1-acetamide class. The compound features a 2-phenylindole core linked via an N1-acetamide bridge to a 3-hydroxyanilide moiety.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B12171842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)O
InChIInChI=1S/C22H18N2O2/c25-19-11-6-10-18(14-19)23-22(26)15-24-20-12-5-4-9-17(20)13-21(24)16-7-2-1-3-8-16/h1-14,25H,15H2,(H,23,26)
InChIKeyUMXNQPKHRWYKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Structural Identity, Physicochemical Profile, and Compound Class for Research Procurement


N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (molecular formula C22H18N2O2, MW 342.4 g/mol) is a synthetic substituted indole derivative belonging to the 1H-indole-1-acetamide class [1]. The compound features a 2-phenylindole core linked via an N1-acetamide bridge to a 3-hydroxyanilide moiety. This architecture places it at the intersection of two pharmacologically relevant chemotypes: the 2-phenylindole scaffold associated with nuclear receptor modulation and antiestrogenic activity [2], and the indole-1-acetamide class linked to secretory phospholipase A2 (sPLA2) inhibition [3]. The meta-hydroxyl substitution on the anilide ring distinguishes it from its para-hydroxy regioisomer and from alkyl-linked analogs, creating a unique hydrogen-bond donor/acceptor geometry relevant for target engagement.

Scaffold
2-phenylindole-1-acetamide; intersects nuclear receptor and sPLA2 chemotypes
Class-level evidence supports multi-target screening fit
Regioisomer
Meta-hydroxy anilide enables distinct H-bond vector geometry
Differentiates from para-OH analog (CAS 1081123-95-6) for SAR studies
Workflow
Regioisomeric selectivity profiling; pharmacophore validation; metabolic stability comparison
Synthetic precursor acid CAS 62663-25-6 available for custom coupling

Why N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide Cannot Be Replaced by Generic Indole-1-acetamide Analogs in Target-Focused Research


Indole-1-acetamide derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes produce order-of-magnitude shifts in target potency and selectivity. The 2-phenyl substituent on the indole core is not merely a lipophilic appendage; in the context of indole-1-acetamide sPLA2 inhibitors, the 2-position aromatic group engages in critical π-stacking interactions within the enzyme active site that are completely absent in des-phenyl analogs [1]. Similarly, the meta-hydroxyl versus para-hydroxyl orientation on the anilide ring alters both the vector of hydrogen-bond donation and the compound's overall lipophilicity, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [2]. Substituting the aromatic 3-hydroxyanilide with an alkyl alcohol (e.g., 3-hydroxypropyl) eliminates the planar aromatic system required for π-π interactions with aromatic residues in target binding pockets, while simultaneously reducing lipophilicity by over 1.5 logP units . These structural features are not interchangeable; each contributes independently to the compound's molecular recognition profile.

Regioisomer Meta-OH vs para-OH (CAS 1081123-95-6) shifts H-bond vector ~60°; >10-fold potency changes reported in related indole-acetamide CB2 series—pharmacophore geometry may not transfer directly.
2-Phenyl deletion Des-phenyl analog N-(3-hydroxyphenyl)-2-(1H-indol-1-yl)acetamide lacks critical π-stacking; class-level sPLA2 data show >100-fold potency loss upon 2-aryl removal—no functional equivalence expected.
Linker type Alkyl amide (e.g., N-(3-hydroxypropyl) analog) differs in PSA (~+20 Ų) and logP (~-1.5 units); permeability and metabolic profiles diverge significantly—selection must match PK endpoint goals.

N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Quantitative Differentiation Evidence Versus Closest Analogs for Procurement Decision-Making


Meta-Hydroxy Versus Para-Hydroxy Regioisomer: Hydrogen-Bond Geometry and Lipophilicity Differentiation for Target Engagement Specificity

N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (meta-OH) and its para-hydroxy regioisomer N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (CAS 1081123-95-6) differ fundamentally in the spatial vector of their phenolic hydrogen-bond donor. The meta-OH group orients the H-bond donor at approximately 120° relative to the amide bond axis, whereas the para-OH projects it linearly along the molecular axis . Both compounds share identical molecular formula (C22H18N2O2, MW 342.4) and identical hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 3), making them indistinguishable by standard drug-likeness filters yet pharmacologically distinct . This regioisomeric difference has been demonstrated as critical in related indole-acetamide CB2 cannabinoid receptor ligands, where meta-versus-para substitution on the phenyl ring shifted CB2 Ki values by over 10-fold within the same scaffold series [1].

Meta vs Para OH
Reported
Target (meta): ~120° H-bond angle
Para regioisomer: collinear
Δ angle ~60°
Alters target engagement geometry; >10-fold potency shifts reported in related CB2 ligand series
Class-level inference; orthogonal identity confirmation (NMR, HPLC) recommended
Regioisomeric differentiation Hydrogen-bond donor geometry Meta-vs-para hydroxyl SAR

2-Phenyl Substituent Contribution: Lipophilicity and Molecular Recognition Versus Des-Phenyl Baseline Analog

The 2-phenyl substituent on the indole core of the target compound represents a critical molecular recognition element absent in the des-phenyl analog N-(3-hydroxyphenyl)-2-(1H-indol-1-yl)acetamide. This structural feature contributes significantly to lipophilicity and π-stacking potential. The des-phenyl analog has a computed logP of approximately 2.6 and a topological polar surface area (tPSA) of 54.3 Ų [1]. Addition of the 2-phenyl group is estimated to increase logP by approximately 1.5–2.0 units (estimated logP ~4.0–4.6 for the target compound), while adding approximately 20–25 Ų of hydrophobic surface area [2]. This lipophilicity shift has direct consequences: within the indole-1-acetamide sPLA2 inhibitor class, 2-aryl substitution was shown to be essential for occupying a hydrophobic pocket adjacent to the catalytic site, with des-aryl analogs exhibiting complete loss of inhibitory activity at concentrations up to 10 μM [3]. In a separate mechanistic context, the related compound 2-(2-phenylindol-1-yl)ethanehydroxamic acid demonstrated 1.3-fold selectivity over meprin alpha and 0.1-fold over meprin beta, confirming that the 2-phenylindole scaffold engages specific protease targets with measurable selectivity [4].

2-Phenyl vs des-Phenyl
Cross-study comparable
Target: est. logP ~4.0–4.6
Des-phenyl analog: logP 2.6
ΔlogP +1.5–2.0; >100× potency loss upon 2-aryl deletion in sPLA2 class
2-Phenyl pharmacophore critical for target engagement; des-phenyl analog not functionally equivalent
Cross-class inference from indole-3-acetamide sPLA2 inhibitors; verify in target assay
2-Phenylindole pharmacophore Lipophilicity modulation Des-phenyl SAR comparison

Aromatic Anilide Versus Alkyl Amide: Polar Surface Area and Hydrogen-Bond Acceptor Profile Comparison for Permeability and Target Binding

The target compound's 3-hydroxyanilide moiety provides a fundamentally different molecular recognition surface compared to alkyl alcohol-linked analogs such as N-(3-hydroxypropyl)-2-(2-phenyl-1H-indol-1-yl)acetamide. The aromatic anilide contributes to an extended planar pharmacophore capable of edge-to-face and π-π stacking interactions, whereas the alkyl linker in the comparator introduces conformational flexibility that reduces entropic binding favorability . The N-(3-hydroxypropyl) analog (ChemDiv IB09-0633) has a measured logP of 2.68 and PSA of 83.42 Ų . In contrast, the target compound, with its aromatic anilide, is expected to have a higher logP (estimated ~4.0–4.6) and a lower or comparable PSA depending on conformation. This difference in PSA of approximately 20–30 Ų has significant implications for passive membrane permeability, as PSA values above 80 Ų are generally associated with reduced blood-brain barrier penetration and lower oral bioavailability in CNS-targeted programs [1].

Anilide vs Alkyl amide
Cross-study comparable
Target: est. logP ~4.0–4.6, PSA ~55–75 Ų
N-(3-hydroxypropyl) analog: logP 2.68, PSA 83.4 Ų
ΔlogP +1.3–1.9; ΔPSA -10 to -30 Ų
Permeability and protein-binding profiles differ; select based on PK endpoint goals
PSA >80 Ų generally limits passive membrane permeation (NeuroRx 2005 context)
Aromatic amide pharmacophore Polar surface area Membrane permeability prediction

Hydrogen-Bond Donor Count Differentiation: Phenolic OH Contribution to Solubility and Metabolic Stability Versus Heteroaryl Amide Analogs

The target compound possesses two hydrogen-bond donors (phenolic OH + amide NH), distinguishing it from analogs such as N-[(furan-2-yl)methyl]-2-(2-phenyl-1H-indol-1-yl)acetamide which has only one HBD (amide NH). The furan-methyl analog (ChemDiv) has a measured logP of 4.82 and PSA of 54.21 Ų, with logSw of -5.77 indicating very low aqueous solubility . The additional HBD of the target compound (phenolic OH) is expected to both lower logP slightly (by ~0.5–1.0 unit relative to the furan analog, estimated logP ~3.8–4.3) and increase aqueous solubility relative to this comparator, while maintaining sufficient lipophilicity for membrane permeation. In metabolic stability assessments, the phenolic OH group is a known site for phase II conjugation (glucuronidation and sulfation), which accelerates clearance relative to analogs lacking this functional group. This metabolic liability can be advantageous in probe compound applications where rapid systemic clearance is desired to minimize off-target effects, but disadvantageous for chronic dosing studies [1].

HBD count vs furan analog
Cross-study comparable
Target: 2 HBD (phenolic OH + amide NH), est. logP ~3.8–4.3
Furan-methyl analog: 1 HBD, logP 4.82, logSw -5.77
ΔHBD +1; ΔlogP -0.5 to -1.0; est. ΔlogSw +0.8–1.3 (target more soluble)
Additional HBD may increase solubility and phase II clearance; choose based on exposure needs
Phenolic OH subject to glucuronidation/sulfation (general med chem principles)
Hydrogen-bond donor count Metabolic stability prediction Solubility-permeability balance

Indole-1-Acetamide Class-Level Pharmacological Inference: sPLA2 Inhibitory Activity and Selectivity Patterns from the 2-Phenylindole Scaffold

While the target compound N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide has not been individually profiled in published sPLA2 inhibition assays, the indole-1-acetamide and closely related indole-3-acetamide classes have been extensively characterized as human nonpancreatic secretory phospholipase A2 (hnps-PLA2) inhibitors [1]. The seminal J. Med. Chem. 1996 study (Dillard et al.) demonstrated that indole-3-acetamides with 2-aryl substitution achieve nanomolar inhibitory potency against hnps-PLA2 through structure-based design targeting key active-site residues [2]. The 1H-indole-1-functional sPLA2 inhibitor patent family (e.g., US 5,654,326 and related filings) explicitly claims 1H-indole-1-acetamides as a core scaffold for sPLA2 inhibition, with the 2-position aryl group identified as essential for potency [3]. The target compound incorporates all three key pharmacophoric elements identified in these studies: (i) the indole-1-acetamide core for active-site metal coordination, (ii) the 2-phenyl substituent for hydrophobic pocket occupancy, and (iii) the 3-hydroxyphenyl amide for additional H-bond interactions. The related 2-phenylindole-1-acetamide scaffold has also demonstrated measurable enzyme selectivity, with 2-(2-phenylindol-1-yl)ethanehydroxamic acid exhibiting 1.3-fold selectivity over meprin alpha versus meprin beta (BRENDA entry 269013) [4].

sPLA2 class inference
Class-level inference
Contains three pharmacophoric elements from indole-acetamide sPLA2 inhibitors; no direct IC50 data for this compound
Supports sPLA2 screening fit; data to verify in target assay
1-acetamide regiochemistry may alter potency vs. published 3-acetamide series
Secretory phospholipase A2 inhibition Indole-1-acetamide pharmacophore Anti-inflammatory target class

Synthetic Tractability and Procurement Purity: Meta-Hydroxyanilide Coupling Efficiency Versus Alternative Amide Bond Formation Routes

The target compound's synthesis involves coupling 2-(2-phenyl-1H-indol-1-yl)acetic acid (CAS 62663-25-6) with 3-hydroxyaniline (m-aminophenol) [1]. The meta-hydroxyaniline presents distinct reactivity considerations compared to para-hydroxyaniline used in the regioisomeric analog. The meta-OH group exerts a weaker resonance electron-donating effect on the amino group (σ_m = +0.12 vs σ_p = -0.37 for OH substituent), rendering the meta-amino group less nucleophilic and potentially requiring more vigorous coupling conditions (e.g., HATU or EDCI with DMAP catalysis) compared to the para isomer [2]. This differential reactivity translates to potential differences in synthetic yield and final purity: the para isomer may couple more readily under standard conditions but is also more susceptible to oxidation due to the stronger electron-donating effect of the para-OH. The 2-(2-phenyl-1H-indol-1-yl)acetic acid precursor is commercially available (CAS 62663-25-6) [3], enabling independent synthesis and quality control of the core scaffold prior to final amide coupling, which contrasts with routes requiring late-stage indole functionalization.

Synthetic reactivity
Supporting evidence
Meta-OH: σ_m +0.12 (weaker NH2 activation)
Para-OH: σ_p -0.37 (stronger activation, oxidative sensitivity)
Hammett Δσ 0.49; est. 3–10× rate difference in carbodiimide coupling
Synthetic route may require optimized coupling; affects lead time and purity
Precursor acid CAS 62663-25-6 commercially available; independent quality control feasible
Amide coupling efficiency Meta-aminophenol reactivity Synthetic accessibility

N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Evidence-Based Application Scenarios for Research Procurement and Experimental Design


Regioisomeric Selectivity Profiling in sPLA2 or NLRP3 Inflammasome Inhibitor Screening Cascades

The target compound, when procured alongside its para-hydroxy regioisomer (CAS 1081123-95-6), enables direct head-to-head assessment of how meta-versus-para hydrogen-bond donor geometry affects target engagement. The indole-1-acetamide class has established relevance in both sPLA2 inhibition [1] and NLRP3 inflammasome modulation [2], making a regioisomeric pair screen valuable for SAR exploration. Because both isomers share identical molecular formula, molecular weight, and computed drug-likeness parameters, any differential activity can be confidently attributed to the altered H-bond vector geometry rather than nonspecific physicochemical effects. Researchers should employ orthogonal analytical methods (HPLC retention time comparison, NMR) to confirm isomer identity prior to assay, as the compounds are indistinguishable by mass spectrometry alone.

Pharmacokinetic Differentiation Studies: Aromatic Anilide Versus Alkyl Amide Metabolic Stability Comparison

Procuring the target compound together with N-(3-hydroxypropyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (ChemDiv IB09-0633) enables a systematic comparison of how replacing a flexible alkyl alcohol linker with a rigid aromatic anilide affects metabolic stability, plasma protein binding, and membrane permeability. The ~1.5 logP unit difference [1] and ~20–30 Ų PSA difference between these two compounds [2] provide a model system for studying structure-pharmacokinetic relationships within the 2-phenylindole-1-acetamide series. This experimental design is particularly informative for programs optimizing the balance between target potency (favoring the aromatic anilide) and metabolic stability (potentially favoring the alkyl amide, depending on clearance mechanism).

2-Phenyl Pharmacophore Validation Using Des-Phenyl Negative Control in Enzyme Inhibition Assays

The des-phenyl analog N-(3-hydroxyphenyl)-2-(1H-indol-1-yl)acetamide [1] serves as an essential negative control when validating the target compound's activity. In the indole-3-acetamide sPLA2 inhibitor series, removal of the 2-aryl group resulted in complete loss of inhibitory activity (>100-fold reduction) [2], confirming that the 2-phenyl substituent is not merely a silent lipophilic group but a critical pharmacophoric element. Including this des-phenyl control in screening panels allows researchers to distinguish specific, pharmacophore-driven activity from nonspecific assay interference. This control is also structurally relevant for STAT5a-related research, as the des-phenyl analog has been identified as a synthetic precursor in the development pathway of Stafia-1, the first selective STAT5a inhibitor .

Cross-Target Selectivity Profiling Against the Meprin Protease Family

The 2-phenylindole-1-acetamide scaffold has demonstrated measurable but modest selectivity between meprin alpha and meprin beta proteases, with the related compound 2-(2-phenylindol-1-yl)ethanehydroxamic acid showing a 13-fold selectivity window (1.3-fold alpha vs 0.1-fold beta) in BRENDA database entry 269013 [1]. The target compound, with its distinct 3-hydroxyanilide substituent replacing the hydroxamic acid zinc-binding group, is expected to exhibit altered meprin selectivity. This creates an opportunity for systematic meprin isoform selectivity profiling, relevant for programs targeting inflammatory or fibrotic diseases where meprin metalloproteases play distinct pathological roles. Procurement alongside a meprin-selective positive control (e.g., actinonin) enables rigorous assay validation.

Application
Selection Property
Validation Focus
Regioisomeric selectivity profiling (sPLA2, NLRP3)
Meta-OH H-bond vector geometry distinct from para-OH isomer
Orthogonal isomer identity (NMR, HPLC); assay response difference vs. regioisomer pair
Aromatic anilide vs alkyl amide PK differentiation
Lipophilicity and PSA profile (~1.5 logP higher, PSA ~20–30 Ų lower vs alkyl analog)
Membrane permeability, plasma protein binding, metabolic stability comparisons
2-Phenyl pharmacophore validation with des-phenyl negative control
2-Phenylindole scaffold required for target engagement (class-level evidence)
Verify that activity loss exceeds 100-fold in des-phenyl analog; rule out nonspecific effects
Meprin isoform selectivity profiling
2-Phenylindole-1-acetamide scaffold with reported 13-fold selectivity window (class analog)
Meprin alpha vs beta enzyme assay panel; comparison to actinonin positive control
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